molecular formula C16H18ClN5O B1206429 N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide

N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide

Cat. No. B1206429
M. Wt: 331.8 g/mol
InChI Key: VMEDHRYDUGZJAU-UHFFFAOYSA-N
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Description

N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide is a member of tetrazoles.

Scientific Research Applications

Structural Analysis

  • The compounds related to N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide exhibit a 'V' shaped structure with angles between aromatic planes. This structural feature is crucial for intermolecular interactions and contributes to the 3-D arrangement of the molecules. Such molecular architecture is essential for understanding the reactivity and potential applications of these compounds (Boechat et al., 2011).

Corrosion Inhibition

  • Similar compounds have been studied for their corrosion inhibition properties. These molecules can efficiently protect metals like carbon steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).

Antimicrobial Activity

  • Derivatives of similar acetamide compounds have shown promising antibacterial and anti-enzymatic potentials. This suggests potential applications in developing new antimicrobial agents or in the study of bacterial resistance mechanisms (Nafeesa et al., 2017).

Antitumor Activity

  • Some acetamide derivatives bearing different heterocyclic rings have exhibited significant antitumor activity in vitro. This indicates their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).

Photochemical and Thermochemical Modeling

  • The study of photochemical and thermochemical properties of related compounds has shown their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy technologies (Mary et al., 2020).

Enzyme Inhibition

  • Certain acetamide derivatives have demonstrated enzyme inhibition properties, specifically against lipoxygenase (LOX), suggesting potential applications in the study and treatment of diseases related to enzyme dysregulation (Iqbal et al., 2017).

properties

Product Name

N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide

Molecular Formula

C16H18ClN5O

Molecular Weight

331.8 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H18ClN5O/c17-13-5-3-11(4-6-13)16-19-21-22(20-16)9-15(23)18-14-8-10-1-2-12(14)7-10/h3-6,10,12,14H,1-2,7-9H2,(H,18,23)

InChI Key

VMEDHRYDUGZJAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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